N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide
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Overview
Description
N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide: is an organic compound that features a benzamide core with tert-butyl, dimethoxy, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with tert-butylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH)
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of new alkyl or aryl derivatives
Scientific Research Applications
Chemistry: N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents .
Medicine: this compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Further research is needed to fully understand its medicinal properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Molecular Targets and Pathways:
Enzymes: Inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Receptors: Modulation of G-protein coupled receptors (GPCRs), affecting signal transduction pathways
Comparison with Similar Compounds
N-(tert-butyl)-2,3-dimethoxybenzamide: Lacks the methyl group, leading to different reactivity and properties.
N-(tert-butyl)-2,3-dimethoxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties
Uniqueness: The presence of both tert-butyl and dimethoxy groups enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21NO3 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)15(4)13(16)10-8-7-9-11(17-5)12(10)18-6/h7-9H,1-6H3 |
InChI Key |
TXTSDTNMLBIKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)C1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
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